![molecular formula C11H9NO2 B1273253 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 4290-72-6](/img/structure/B1273253.png)
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
概要
説明
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a chemical compound with the linear formula C11H9NO2 . It is also known by its CAS Number: 4290-72-6 .
Synthesis Analysis
This compound can be prepared from 1,2,3,4-tetrahydroquinoline by reaction with oxalyl chloride and then Friedel–Crafts ring closure of the resulting amide-acid chloride with aluminium trichloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C(C1=CC=CC2=C1N3CCC2)C3=O . The InChI representation is 1S/C11H9NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1,3,5H,2,4,6H2 .Chemical Reactions Analysis
The ketone-carbonyl of the keto-amide unit in this compound is especially electrophilic. This property is at the basis of the work reported in the literature . When the tricyclic isatin of this compound is reacted with two other components, both of which can in principle take part in a Knoevenagel condensation, and both of which can provide a nucleophilic enol/enolate, 3,3’-spirocyclic products result .科学的研究の応用
Anticoagulant Research
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: has been studied as a potential anticoagulant. The compound’s derivatives have shown promise in inhibiting blood clotting factors Xa and XIa, which are key targets in the development of new anticoagulant drugs . This could lead to the creation of safer and more effective anticoagulants, especially for patients who are at risk of thrombotic disorders.
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the construction of molecules with heterocyclic fragments. These fragments are often connected directly or through spacers, which are crucial for studying reactivity and biological activity . The versatility of this compound in synthesis makes it a valuable tool for chemists designing new molecules for various applications.
Drug Design
In medicinal chemistry, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives are explored for their dual or multiple pharmacological activities. By combining different pharmacophore fragments, researchers can create compounds with enhanced efficacy and reduced toxicity . This approach is particularly beneficial in the design of drugs with complex action mechanisms.
Pharmacophore Development
The structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione includes several reaction centers, allowing it to be combined with various pharmacophores. For instance, coupling with coumarin, a motif present in many anticoagulants, can lead to the development of new therapeutic agents with improved profiles .
Biological Activity Studies
Derivatives of this compound have been used to study their biological activities, including their role as intermediates in the synthesis of biologically active substances. Some substituted derivatives possess anticoagulant properties, which are of significant interest in pharmacology .
Toxicity Reduction in Drug Molecules
Introducing a coumarin fragment into the molecule of a biologically active compound, such as 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione , has been reported to decrease its toxicity. This is an important consideration in drug design, as it can lead to safer medications .
Reactivity and Mechanistic Studies
The compound’s structure, with its multiple reactive sites, makes it an interesting subject for mechanistic studies in organic chemistry. Understanding how it reacts under different conditions can provide insights into the design of new reactions and the development of novel synthetic methodologies .
Hybrid Molecule Synthesis
Researchers have synthesized new hybrid structures containing both a coumarin and a 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolinone fragment. These hybrids are then evaluated for their anticoagulant activity, showcasing the compound’s utility in creating multifunctional therapeutic agents .
将来の方向性
作用機序
Target of Action
The primary targets of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
This compound interacts with coagulation factors Xa and XIa, inhibiting their activity .
Biochemical Pathways
The inhibition of factors Xa and XIa disrupts the blood coagulation cascade, preventing the formation of fibrin, the protein that forms a clot . This can have downstream effects on other processes in the body, such as inflammation and wound healing, which are often associated with coagulation .
Pharmacokinetics
The compound’s structure suggests that it may be well-absorbed and distributed throughout the body . Its metabolism and excretion would likely depend on factors such as the presence of metabolic enzymes and transport proteins .
Result of Action
The primary result of the action of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is the prevention of blood clotting . This can be beneficial in conditions where clotting is a problem, such as in certain cardiovascular diseases . It could also increase the risk of bleeding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. For example, the presence of other drugs or substances in the body could affect its absorption or metabolism . Additionally, factors such as pH and temperature could affect its stability .
特性
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFHXSZIJKTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383003 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
CAS RN |
4290-72-6 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione that make it attractive for chemical synthesis?
A1: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a tricyclic compound that can be considered a fused ring system comprising an isatin (indole-2,3-dione) moiety and a cyclohexanone ring. The presence of the 1,2-dione within the pyrroloquinoline framework offers diverse reactivity. For instance, it can act as a 1,3-dielectrophile, enabling reactions with various dinucleophiles, leading to spirocyclic compounds [, , , ]. Additionally, the carbonyl groups can undergo condensation reactions, such as the Knoevenagel condensation, further expanding its synthetic utility [].
Q2: Can you provide examples of spirocyclic compounds synthesized using 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, and what are their potential applications?
A2: Research has demonstrated the synthesis of diverse spirocyclic compounds from 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Some notable examples include:
- Spiro[pyrido[3,2,1‐ij]pyrimido[4,5‐b]quinoline‐7,5′‐pyrrolo[2,3‐d]pyrimidines] and Spiro[pyrimido[4,5‐b]quinoline‐5,1′‐pyrrolo[3,2,1‐ij]quinolines]: These complex spirocycles were generated by reacting 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with 6-aminouracils and cyclic 1,3-diketones []. These compounds hold potential for medicinal chemistry exploration, particularly for developing novel therapeutic agents.
- Spiro[4H‐pyran‐3,3′‐oxindoles]: This class of spirocycles was synthesized via a three-component reaction involving 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, malononitrile (or ethyl cyanoacetate), and cyclic 1,3-diketones [, , ]. Spiro[4H‐pyran‐3,3′‐oxindoles] are considered privileged scaffolds in drug discovery due to their presence in various biologically active natural products and synthetic compounds.
Q3: How does the reaction environment (acidic vs. basic) influence the outcome of reactions using 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with cyclic 1,3-dicarbonyl compounds?
A3: Interestingly, the reaction conditions significantly affect the product formation when 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione reacts with cyclic 1,3-dicarbonyl compounds [].
Q4: Beyond spirocycles, are there other compound classes accessible using 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a starting material?
A4: Yes, the versatility of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione extends to the synthesis of other compound classes. For example:
- 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These derivatives, featuring an aryl group at the 6-position, have been synthesized and investigated for their anticoagulant properties []. This highlights the potential of modifying the core structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione to explore specific biological activities.
- Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1'-pyrrolo[3,2,1-ij]quinolines: These complex spirocyclic compounds, incorporating a pyrazolopyridine moiety, have also been synthesized utilizing 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a starting point []. This further exemplifies the potential for generating diverse molecular architectures with this building block.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


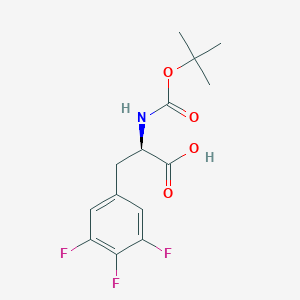
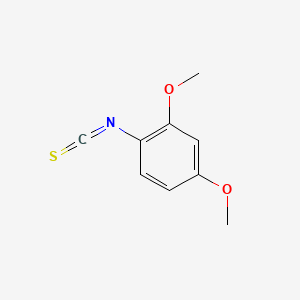
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)
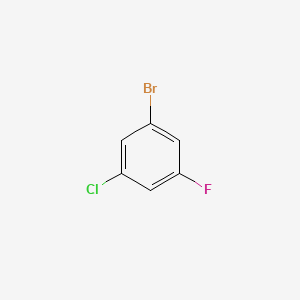
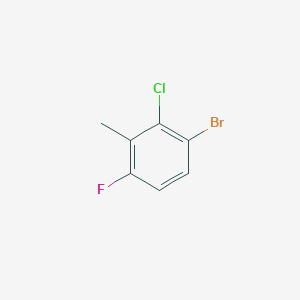
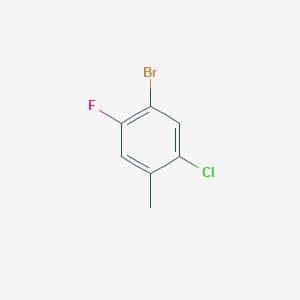
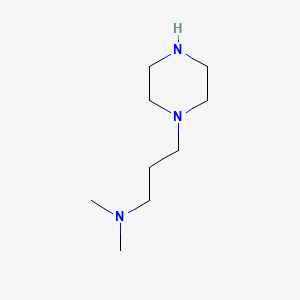
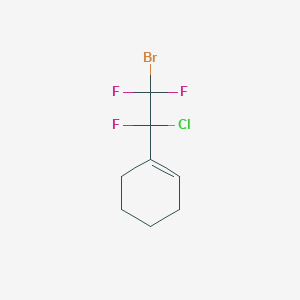
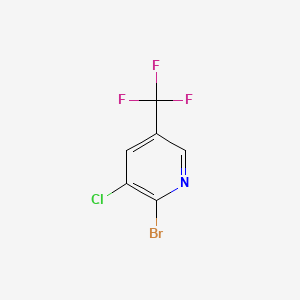
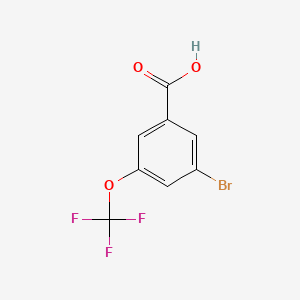
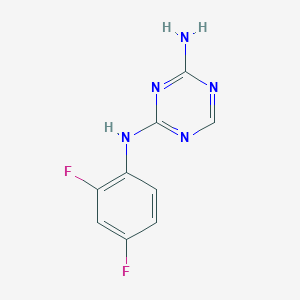
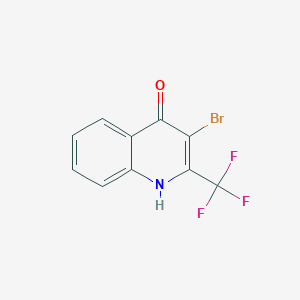
![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)
![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)